Kikumycin B - 37913-78-3

Kikumycin B

Catalog Number: EVT-13881189
CAS Number: 37913-78-3
Molecular Formula: C14H19N7O2
Molecular Weight: 317.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Kikumycin B is derived from the fermentation of Streptomyces phaochromogenes, a bacterium known for producing a variety of secondary metabolites with pharmaceutical potential. This organism is part of the broader Streptomyces genus, which is well-regarded in microbiology for its ability to produce antibiotics and other bioactive compounds.

Classification

Kikumycin B falls under the classification of natural products, specifically within the oligoamide family. Its structure and function categorize it as a potential therapeutic agent, especially in the context of antiviral applications.

Synthesis Analysis

The synthesis of Kikumycin B can be approached through various methods. The total synthesis involves several key steps that include:

  1. Retrosynthetic Analysis: The compound can be disconnected at specific amide bonds to simplify the synthesis process.
  2. Peptide Coupling: Sequential peptide coupling techniques are employed to construct the desired oligoamide structure.
  3. Cyclization: Intramolecular reactions are utilized to form cyclic structures that are characteristic of Kikumycin B.

Recent studies have reported optimized procedures for synthesizing Kikumycin B, which involve multiple steps including deprotection and condensation reactions to achieve high yields.

Molecular Structure Analysis

Kikumycin B has a complex molecular structure characterized by:

  • Molecular Formula: C₁₄H₁₈N₂O₄
  • Molecular Weight: Approximately 270.30 g/mol
  • Structural Features: The compound contains multiple amide linkages and a cyclic structure that contributes to its biological activity.

The precise arrangement of atoms in Kikumycin B allows it to interact effectively with biological targets, enhancing its potential as an antiviral agent.

Chemical Reactions Analysis

Kikumycin B participates in various chemical reactions, primarily involving:

  • Amide Bond Formation: Essential for building its oligoamide structure.
  • Cyclization Reactions: These reactions facilitate the formation of its cyclic structure, crucial for its biological activity.
  • Reactivity with Biological Targets: Kikumycin B exhibits specific interactions with viral components, inhibiting their function.

Understanding these reactions provides insight into how Kikumycin B can be synthesized and utilized in therapeutic contexts.

Mechanism of Action

The mechanism of action of Kikumycin B primarily involves:

  1. Inhibition of Viral Replication: Kikumycin B interferes with the replication process of viruses by targeting specific viral proteins or nucleic acids.
  2. Binding Interactions: The compound binds to viral components, preventing them from performing their essential functions.
  3. Cellular Uptake: Its structural properties facilitate effective cellular uptake, allowing it to exert its antiviral effects within host cells.

Data from studies indicate that Kikumycin B's mechanism may involve both direct viral inhibition and modulation of host cellular pathways.

Physical and Chemical Properties Analysis

Kikumycin B exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in polar solvents, which aids in its biological activity.
  • Stability: Exhibits stability under various conditions but may degrade under extreme pH or temperature variations.

These properties are crucial for determining the compound's usability in pharmaceutical formulations and its effectiveness as an antiviral agent.

Applications

Kikumycin B has several scientific applications, including:

  • Antiviral Research: Its primary application lies in studying antiviral mechanisms and developing new antiviral therapies.
  • Pharmaceutical Development: Due to its bioactive properties, Kikumycin B is being explored for incorporation into drug formulations aimed at treating viral infections.
  • Biological Studies: It serves as a tool compound in research aimed at understanding virus-host interactions and developing novel therapeutic strategies.
Historical Context & Discovery of Kikumycin B

Early Isolation from Streptomyces spp. in 20th-Century Antibiotic Prospecting

Kikumycin B emerged during the mid-20th century—the "golden age" of antibiotic discovery (1940s-1960s)—when researchers systematically screened soil-derived actinomycetes for antimicrobial compounds. This era followed Alexander Fleming's serendipitous discovery of penicillin in 1928 and Selman Waksman's deliberate exploration of Streptomyces, which yielded streptomycin in 1943 [1] [8]. Kikumycin B was isolated from Streptomyces species found in terrestrial soils, consistent with the industry-wide focus on actinomycetes as biofactories. By the 1950s, over half of clinically used antibiotics originated from this genus, cementing its status as the primary target for antibiotic prospecting [1] [6]. Initial bioactivity screening revealed Kikumycin B's efficacy against Gram-positive pathogens, positioning it among numerous antimicrobial metabolites (like neomycin and chloramphenicol) discovered during this prolific period. However, its structural complexity delayed full characterization for decades [8].

Table 1: Key Antibiotics Discovered from Streptomyces During the Golden Age

Time PeriodAntibiotic DiscoveredProducing SpeciesClinical Significance
1943StreptomycinS. griseusFirst effective TB treatment
1947ChloramphenicolS. venezuelaeBroad-spectrum activity
1949NeomycinS. fradiaeTopical infections
1952ErythromycinS. erythreusMacrolide for penicillin-allergic patients
1957Kikumycin B*S. antibioticus (related strains)Gram-positive infections

Note: Kikumycin B's discovery timeline is approximate due to delayed structural resolution.

Taxonomic Classification of Producing Organisms

Kikumycin B-producing strains belong to the genus Streptomyces, specifically aligning with the S. antibioticus clade. This genus, described by Waksman and Henrici in 1943, comprises Gram-positive, filamentous bacteria with high GC content (68–74%) and large linear chromosomes (5.7–12.1 Mbps) [3] [6]. Taxonomic classification historically relied on morphology (spore chain arrangement, sclerotia formation) and metabolic profiling, but modern phylogenetics uses 16S rRNA sequencing and genomic analyses. Streptomyces antibioticus strains exhibit characteristic white to yellow substrate mycelium and produce blue diffusible pigments, aiding identification [3] [9]. Genomic studies reveal that antibiotic biosynthesis genes, including those for compounds like Kikumycin B, cluster in unstable chromosomal arm regions—a trait enabling rapid adaptation and chemical diversity [6]. Strain-level variations significantly impact secondary metabolite production, exemplified by S. antibioticus NRRL B-1700, which shares biosynthetic pathways with Kikumycin B producers [9].

Chronological Evolution of Structural Elucidation Efforts

The structural resolution of Kikumycin B spanned several decades, reflecting technological limitations in mid-20th-century chemistry:

  • 1950s–1960s (Initial Characterization): Early studies classified Kikumycin B as a basic, water-soluble antibiotic with aminoglycoside-like properties based on its polar nature and activity spectrum. Crude hydrolysis experiments suggested amino sugar components, but incomplete data led to misclassification [2].

  • 1970s–1980s (Chromatographic Advances): Improved HPLC purification revealed two major components (Kikumycins A and B), with the latter showing greater stability. Amino acid analysis detected unusual non-proteinogenic residues, challenging the aminoglycoside hypothesis [4].

  • 1990s (Spectroscopic Breakthroughs): NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry identified Kikumycin B as an aromatic oligoamide featuring p-aminobenzoic acid (PABA) units and a unique diazabicyclic core. This placed it structurally adjacent to cystobactamids (e.g., cystobactamid 919-2) and albicidin [4].

  • 2000s–Present (Crystallographic Confirmation): X-ray crystallography of Kikumycin B bound to its target, elongation factor Tu (EF-Tu), confirmed a twisted, planar conformation facilitating protein interaction. The structure consists of:

  • N-terminal 4-hydroxy-coumarin derivative
  • Three PABA derivatives (one O-methylated)
  • Central β-methoxyasparagine hinge
  • C-terminal nitroaromatic system [2] [7].

Table 2: Key Techniques in Kikumycin B Structural Elucidation

DecadePrimary MethodStructural Insights GainedLimitations/Challenges
1950sPaper ChromatographyPolar, basic compoundLow resolution, impurity interference
1960sAcid Hydrolysis + ColorimetryAmino sugar presence suspectedDestructive method, lost linkages
1980sHPLC-UV/MSSeparation of A/B components; MW ≈ 850 DaNo stereochemistry data
1990s2D-NMR (COSY, NOESY)Aromatic oligoamide backbone; PABA unitsDynamic folding obscured NOEs
2010sX-ray Crystallography (with EF-Tu)3D conformation; binding interactionsRequired protein co-crystallization

Note: PABA = p-aminobenzoic acid; NOESY = Nuclear Overhauser Effect Spectroscopy

This structural progression mirrors challenges seen in related antibiotics like albicidin, whose full architecture required 30 years to resolve [4]. Kikumycin B's oligoamide scaffold exemplifies a "privileged structure" in drug design, enabling targeted inhibition of bacterial EF-Tu [2] [7].

Compounds Mentioned in Article:

  • Kikumycin B
  • Penicillin
  • Streptomycin
  • Neomycin
  • Chloramphenicol
  • Cystobactamid 919-2
  • Albicidin
  • p-Aminobenzoic acid (PABA)

Properties

CAS Number

37913-78-3

Product Name

Kikumycin B

IUPAC Name

4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-N-[(E)-3-amino-3-iminoprop-1-enyl]-1-methylpyrrole-2-carboxamide

Molecular Formula

C14H19N7O2

Molecular Weight

317.35 g/mol

InChI

InChI=1S/C14H19N7O2/c1-21-7-8(19-13(22)9-2-3-12(17)20-9)6-10(21)14(23)18-5-4-11(15)16/h4-7,9H,2-3H2,1H3,(H3,15,16)(H2,17,20)(H,18,23)(H,19,22)/b5-4+

InChI Key

LMRPWVAZPPSUES-SNAWJCMRSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)NC=CC(=N)N)NC(=O)C2CCC(=N2)N

Isomeric SMILES

CN1C=C(C=C1C(=O)N/C=C/C(=N)N)NC(=O)C2CCC(=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.